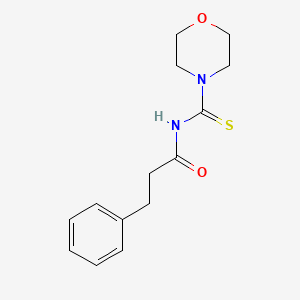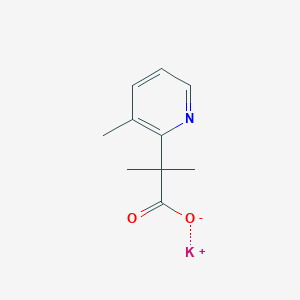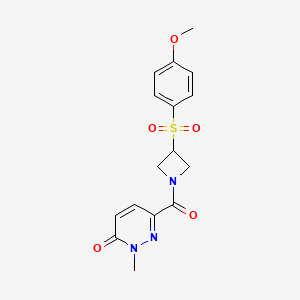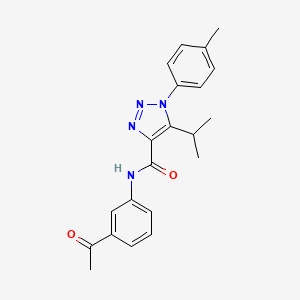![molecular formula C19H19NO4 B2933652 N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide CAS No. 2097932-05-1](/img/structure/B2933652.png)
N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets a specific protein involved in the development and progression of cancer.
Wirkmechanismus
The mechanism of action of N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide involves binding to the BH3-binding groove of Bcl-2, which prevents the protein from interacting with its pro-apoptotic partners and inhibits its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide has been shown to have other biochemical and physiological effects. It can modulate the activity of other proteins involved in cell survival and proliferation, such as Bcl-xL and Mcl-1, and has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide is its specificity for Bcl-2, which makes it a promising candidate for cancer therapy. However, its potency and selectivity can also pose challenges in lab experiments, as it may require high concentrations and careful controls to avoid off-target effects. Additionally, its solubility and stability properties may require optimization for in vivo studies.
Zukünftige Richtungen
There are several future directions for N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide research. One area of interest is the development of more potent and selective Bcl-2 inhibitors, as well as combination therapies that target multiple proteins involved in cell survival and proliferation. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use is an important area of research.
Synthesemethoden
The synthesis of N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide involves a multistep process that starts with the reaction of 2,3-dibromofuran with sodium hydride to form 2,3-difuranyl methyl bromide. This compound is then reacted with 4-methoxybenzylamine to produce the intermediate product, which is further reacted with 3-bromo-3-phenylpropanoic acid to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of a protein called B-cell lymphoma 2 (Bcl-2), which is overexpressed in many cancer types and is associated with resistance to chemotherapy and radiation therapy. By inhibiting Bcl-2, N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide can sensitize cancer cells to these treatments and induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-16-5-2-14(3-6-16)4-9-19(21)20-12-17-7-8-18(24-17)15-10-11-23-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCDPTDNFVZPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2933569.png)
![1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride](/img/structure/B2933571.png)

methanone](/img/structure/B2933573.png)



![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B2933580.png)
![N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2933582.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)


